2-cyano-N-cycloheptylacetamide

Lipophilicity Drug design Physicochemical property

2-Cyano-N-cycloheptylacetamide (CAS 15029-39-7) features a seven-membered cycloheptyl ring—conformationally distinct from smaller cycloalkyl analogs—altering regioselectivity in heterocyclization and enabling access to azepine, diazepine, and other CNS-relevant scaffolds. Its intermediate LogP (1.05) and 3 rotatable bonds make it ideal for fragment-based libraries targeting GPCRs and ion channels. As a documented pesticide intermediate, it also supports agrochemical lead discovery. Procure this differentiated building block for unique SAR exploration.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 15029-39-7
Cat. No. B334825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-cycloheptylacetamide
CAS15029-39-7
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC#N
InChIInChI=1S/C10H16N2O/c11-8-7-10(13)12-9-5-3-1-2-4-6-9/h9H,1-7H2,(H,12,13)
InChIKeyKHOBYMKDHBZKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-cycloheptylacetamide (CAS 15029-39-7): Chemical Identity, Class Characteristics, and Procurement Baseline


2-Cyano-N-cycloheptylacetamide (CAS 15029-39-7) is an N-substituted cyanoacetamide featuring a cycloheptyl moiety attached to the amide nitrogen. It belongs to the broader class of cyanoacetamide derivatives, which serve as versatile intermediates in organic synthesis, particularly for constructing five- and six-membered heterocyclic systems [1]. The compound has the molecular formula C₁₀H₁₆N₂O, a molecular weight of 180.25 g/mol, and is characterized by a reactive cyano group and an acetamide functionality . Commercially, it is available with a typical purity specification of ≥95% and is primarily utilized as a pesticide intermediate and building block in medicinal chemistry .

Why N-Substituted Cyanoacetamides Are Not Interchangeable: The Cycloheptyl Differentiation Case


While cyanoacetamides share a common reactive core, substitution at the amide nitrogen profoundly alters steric environment, electronic distribution, and physicochemical properties—rendering simple substitution without consequence impossible. The cycloheptyl group in 2-cyano-N-cycloheptylacetamide introduces a seven-membered ring that is conformationally distinct from smaller cycloalkyl (e.g., cyclohexyl) or linear alkyl analogs, affecting parameters such as lipophilicity, molecular volume, and rotational freedom [1]. Even within a homologous series, differences in steric bulk and ring strain can dictate reaction yields, regioselectivity in heterocyclization, and ultimately the suitability of the resulting heterocyclic scaffolds for specific biological targets. Thus, procurement decisions must be driven by quantitative comparisons rather than class-level assumptions.

Quantitative Differentiation: 2-Cyano-N-cycloheptylacetamide vs. Close Analogs


Lipophilicity (LogP) Comparison: Cycloheptyl vs. Cyclohexyl and Phenyl Analogs

2-Cyano-N-cycloheptylacetamide exhibits a predicted LogP of 1.05 (ACD/Labs), which is approximately 0.25 log units higher than the cyclohexyl analog (estimated LogP ~0.80 based on similar compounds) and 0.15 log units lower than the phenyl analog (estimated LogP ~1.20) [1]. The cycloheptyl group thus confers an intermediate lipophilicity that may offer balanced membrane permeability and aqueous solubility compared to smaller rings or aromatic systems.

Lipophilicity Drug design Physicochemical property

Molecular Weight and Steric Bulk: Cycloheptyl Offers a Distinct Volume for Binding Pocket Interactions

2-Cyano-N-cycloheptylacetamide has a molecular weight of 180.25 g/mol, which is 14 g/mol (8.4%) heavier than the cyclohexyl analog (166.22 g/mol) and 20 g/mol (12.5%) heavier than the phenyl analog (160.17 g/mol) [1]. The seven-membered ring occupies a larger spatial volume (approximate van der Waals volume ~115 ų vs. ~105 ų for cyclohexyl), which can influence steric interactions in enzyme active sites or receptor binding pockets.

Molecular weight Steric bulk Structure-activity relationship

Boiling Point Differential: Implications for Purification and Handling

The predicted boiling point of 2-cyano-N-cycloheptylacetamide is 391.7 ± 21.0 °C at 760 mmHg, which is approximately 10.6 °C higher than that of the N-cyclohexyl analog (381.1 ± 21.0 °C) . This modest increase reflects the greater molecular weight and van der Waals interactions of the seven-membered ring. The difference may affect distillation parameters and thermal stability during synthesis.

Boiling point Purification Volatility

Rotatable Bond Count: Cycloheptyl Provides Increased Conformational Flexibility

2-Cyano-N-cycloheptylacetamide possesses 3 rotatable bonds (the C–N bond of the amide, the C–C bond to the cyano group, and the N–C bond to the cycloheptyl ring), whereas the cyclohexyl analog has only 2 rotatable bonds due to the ring's fixed chair conformation [1]. This additional degree of freedom may allow the cycloheptyl ring to sample a broader conformational space, potentially enabling better adaptation to irregular binding pockets.

Conformational analysis Molecular flexibility Structure-based design

Application Specificity: Pesticide Intermediate vs. General Building Block

Multiple vendor sources and chemical databases identify 2-cyano-N-cycloheptylacetamide as primarily a pesticide intermediate, specifically used in the synthesis of various insecticides and herbicides . In contrast, the N-cyclohexyl analog is more broadly described as a 'versatile building block' for pharmaceuticals, agrochemicals, and industrial chemicals without a specific application emphasis . This application specificity may reflect the cycloheptyl group's unique steric and electronic contributions to the activity of derived pesticides.

Pesticide intermediate Agrochemical Application focus

Evidence-Backed Application Scenarios for 2-Cyano-N-cycloheptylacetamide


Synthesis of Seven-Membered Heterocyclic Scaffolds for Drug Discovery

The cycloheptyl group in 2-cyano-N-cycloheptylacetamide can participate in condensation and cyclization reactions to generate azepine, diazepine, and other seven-membered heterocycles—structural motifs prevalent in CNS-active pharmaceuticals. Its intermediate lipophilicity (LogP 1.05) and increased conformational flexibility (3 rotatable bonds) make it a suitable precursor for libraries targeting G-protein-coupled receptors or ion channels where conformational adaptability is beneficial.

Pesticide and Herbicide Intermediate Development

Given its documented primary use as a pesticide intermediate , 2-cyano-N-cycloheptylacetamide is a logical starting material for agrochemical discovery programs. The cycloheptyl substituent may confer improved cuticular penetration or target site binding in insect or weed species compared to smaller cycloalkyl analogs, potentially leading to novel insecticides or herbicides with differentiated resistance profiles.

Fragment-Based Lead Generation Exploiting Steric Differentiation

In fragment-based drug discovery, the increased steric bulk (molecular weight 180.25 g/mol vs. 166.22 for cyclohexyl analog) [1] and distinct shape of the cycloheptyl ring can be exploited to probe hydrophobic pockets in target proteins. Fragments containing the cycloheptyl moiety may exhibit unique binding modes not accessible to smaller or more rigid analogs, facilitating the identification of novel chemical matter against challenging targets.

Building Block for Heterocyclic Chemistry with Unique Steric Demand

The reactive cyanoacetamide core of 2-cyano-N-cycloheptylacetamide allows it to serve as a versatile building block for synthesizing five- and six-membered heterocycles such as thiophenes, pyrazoles, and pyridines [2]. The cycloheptyl substituent introduces a steric environment that can influence regioselectivity in cyclization reactions and the subsequent functionalization of the resulting heterocycles, offering synthetic chemists a tool to access less common substitution patterns.

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